molecular formula C16H11N3O2S B2915655 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081128-41-7

1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2915655
CAS No.: 1081128-41-7
M. Wt: 309.34
InChI Key: NNXHVHWNORPANB-UHFFFAOYSA-N
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Description

1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. It is built on a quinolin-4(1H)-one core, a privileged scaffold known for its diverse pharmacological profiles, which is functionalized at the 3-position with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl moiety. The 1,2,4-oxadiazole ring is a highly valued pharmacophore in drug design due to its significant metabolic stability and its role as a bioisostere for ester and amide functionalities, which can enhance the drug-like properties of lead compounds . The strategic incorporation of the thiophene ring further augments the compound's potential for interaction with biological targets, as this heterocycle is a key component of many therapeutic agents . This molecular architecture suggests significant potential for applications in oncology and infectious disease research. Hybrid molecules combining quinoline and oxadiazole structures have demonstrated potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) . The mechanism of action for such compounds often involves the inhibition of critical enzymatic targets, such as the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy . Concurrently, the structural features of this compound align with those of molecules that have shown promising antimicrobial activity, potentially through inhibition of bacterial DNA gyrase . This makes it a compelling candidate for developing novel anti-infective agents, especially in the face of growing antibiotic resistance . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a broad panel of biological targets, for structure-activity relationship (SAR) studies, and for further chemical optimization to develop more potent and selective therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-19-9-11(14(20)10-5-2-3-6-12(10)19)16-17-15(18-21-16)13-7-4-8-22-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXHVHWNORPANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The quinoline core can undergo oxidation reactions to form various oxidized derivatives, which may have different biological activities.

  • Reduction: Reduction reactions can be used to modify the quinoline ring, potentially altering its chemical and physical properties.

  • Substitution: Substitution reactions at different positions on the quinoline ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles are employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its unique chemical structure makes it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The thiophene and quinoline moieties are believed to play crucial roles in binding to biological targets, such as enzymes and receptors, leading to the observed biological activities. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the compound from enhances lipophilicity and may improve membrane permeability compared to the target compound’s thiophene substituent.
  • Thiophene vs.
  • Quinoline Substitutions: Alkyl groups (e.g., 1-ethyl, 6-methyl in ) may influence solubility and steric interactions compared to the target’s 1-methyl group.

Structural Analogues with Heterocyclic Variations

Compounds with modified cores but similar 1,2,4-oxadiazole or thiophene motifs are compared in Table 2.

Table 2: Comparison of Heterocyclic Variants

Compound Name Core Structure Oxadiazole/Thiazole Substituent Biological Activity Reference
1-Methyl-3-[3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 1-Methylindol-3-yl Cytotoxic (IC₅₀: 2.1 µM vs. HCT-116)
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one Quinazolin-4(1H)-one 4-Substituted phenyl-thiazole Anti-tubercular (MIC: 0.8–3.2 µg/mL)
4-Methyl-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pentan-1-one Piperidine-linked oxadiazole Thiophen-2-yl Not reported

Key Observations :

  • Core Flexibility: Replacement of quinolinone with pyrrolo[2,3-b]pyridine or quinazolinone retains bioactivity, suggesting the oxadiazole-thiophene motif is a critical pharmacophore.
  • Thiazole vs. Oxadiazole : Thiazole-containing derivatives exhibit anti-tubercular activity, highlighting the importance of nitrogen-rich heterocycles in targeting microbial enzymes.

Biological Activity

1-Methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that incorporates a quinoline structure along with a thiophene and an oxadiazole moiety. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Where:

  • Quinoline provides a basic aromatic framework.
  • Oxadiazole is known for its antimicrobial and anticancer properties.
  • Thiophene contributes to the compound's electronic properties and solubility.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety may enhance this activity due to its ability to interact with biological membranes and enzymes .

Anticancer Properties

The anticancer potential of similar compounds has been documented extensively. For instance, derivatives of quinoline and oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers in treated cells .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Calcium Channel Modulation : Some derivatives affect calcium channel activity, which is crucial for muscle contraction and neurotransmitter release .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • Antitubercular Activity : A study on oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
  • Anticancer Activity in Vivo : Research involving animal models has shown that certain derivatives can significantly reduce tumor growth compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Oxo-N-(4-(2-aminoethyl)thiazol-2-yl)-1,6-dihydropyridineDihydropyridine core with thiazoleAntimicrobial
3-Methyl-N-(4-(phenyl)thiazol-5-yloxy)anilineThiazole derivativeAnticancer
4-Methyl-N-(benzothiazolyl)carboxamideBenzothiazole coreAntiviral

This comparative analysis highlights the unique structural features of this compound that may contribute to its enhanced biological activities compared to other compounds lacking these features.

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